molecular formula C11H12F3NO B12953002 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B12953002
M. Wt: 231.21 g/mol
InChI Key: OXCVIIOVGFDUBF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chemical compound that features a pyrrolidine ring attached to a phenol group, with a trifluoromethyl group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-2-yl)phenol
  • 5-(Trifluoromethyl)phenol
  • Pyrrolidin-2-ylphenol derivatives

Uniqueness

3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds without this group.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-pyrrolidin-2-yl-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-4-7(5-9(16)6-8)10-2-1-3-15-10/h4-6,10,15-16H,1-3H2

InChI Key

OXCVIIOVGFDUBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)O)C(F)(F)F

Origin of Product

United States

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